molecular formula C19H31ClN2O B13554923 N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride

Cat. No.: B13554923
M. Wt: 338.9 g/mol
InChI Key: QPLAQQFSLXYKAS-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzoannulene core and a substituted carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of a benzoannulene derivative with a suitable amine and carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoannulene derivatives.

Scientific Research Applications

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide dihydrochloride
  • N-(3-amino-4-methylpentyl)-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride

Uniqueness

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxamide hydrochloride stands out due to its unique benzoannulene core structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C19H31ClN2O

Molecular Weight

338.9 g/mol

IUPAC Name

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride

InChI

InChI=1S/C19H30N2O.ClH/c1-14(2)18(20)12-13-21(3)19(22)17-10-8-15-6-4-5-7-16(15)9-11-17;/h4-7,14,17-18H,8-13,20H2,1-3H3;1H

InChI Key

QPLAQQFSLXYKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)C(=O)C1CCC2=CC=CC=C2CC1)N.Cl

Origin of Product

United States

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